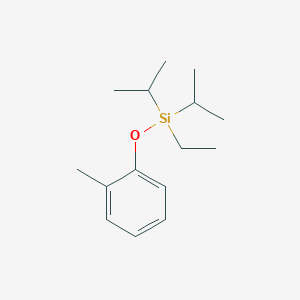
Ethyl(2-methylphenoxy)di(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(2-methylphenoxy)di(propan-2-yl)silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of an ethyl group, a 2-methylphenoxy group, and two propan-2-yl groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-methylphenoxy)di(propan-2-yl)silane typically involves the reaction of 2-methylphenol with di(propan-2-yl)chlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
2-methylphenol+di(propan-2-yl)chlorosilane→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(2-methylphenoxy)di(propan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes with different substituents.
Substitution: Compounds with new functional groups replacing the phenoxy group.
Wissenschaftliche Forschungsanwendungen
Ethyl(2-methylphenoxy)di(propan-2-yl)silane has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl(2-methylphenoxy)di(propan-2-yl)silane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved may include:
Covalent Bond Formation: Interaction with nucleophilic sites on proteins or nucleic acids.
Hydrophobic Interactions: The hydrophobic nature of the compound can influence its binding to lipid membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylsilane: Contains a phenyl group instead of a 2-methylphenoxy group.
Di(propan-2-yl)silane: Lacks the phenoxy group.
Ethylsilane: Contains only an ethyl group attached to silicon.
Uniqueness
Ethyl(2-methylphenoxy)di(propan-2-yl)silane is unique due to the presence of both the 2-methylphenoxy group and the di(propan-2-yl) groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
59280-15-8 |
|---|---|
Molekularformel |
C15H26OSi |
Molekulargewicht |
250.45 g/mol |
IUPAC-Name |
ethyl-(2-methylphenoxy)-di(propan-2-yl)silane |
InChI |
InChI=1S/C15H26OSi/c1-7-17(12(2)3,13(4)5)16-15-11-9-8-10-14(15)6/h8-13H,7H2,1-6H3 |
InChI-Schlüssel |
NWVSSLSUMTXIKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C(C)C)(C(C)C)OC1=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl-](/img/structure/B14607955.png)
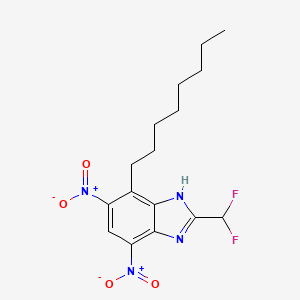
![2-[(E)-propylsulfanyliminomethyl]phenol](/img/structure/B14607979.png)
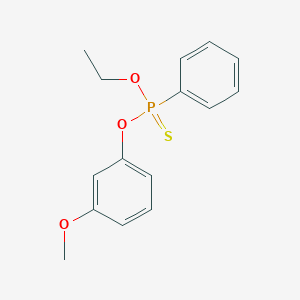
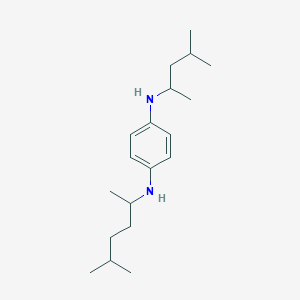
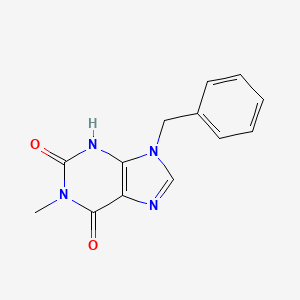


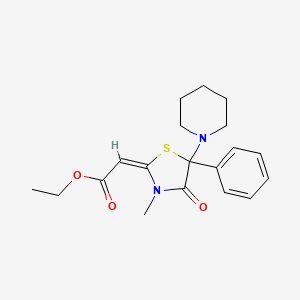
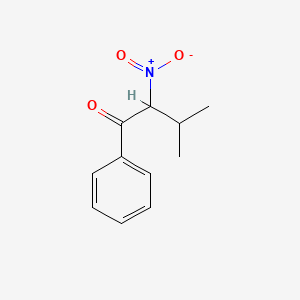
![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)
